molecular formula C7H5BrN4 B1605297 3-Amino-7-bromo-1,2,4-benzotriazine CAS No. 500889-65-6

3-Amino-7-bromo-1,2,4-benzotriazine

Cat. No. B1605297
M. Wt: 225.05 g/mol
InChI Key: BIGHEZITGZIITP-UHFFFAOYSA-N
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Description

3-Amino-7-bromo-1,2,4-benzotriazine is a chemical compound with the linear formula C7H5BrN4O . It has a molecular weight of 241.048 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Amino-7-bromo-1,2,4-benzotriazine is represented by the linear formula C7H5BrN4O . The molecule has a density of 2.09±0.1 g/cm3 (Predicted) .


Physical And Chemical Properties Analysis

3-Amino-7-bromo-1,2,4-benzotriazine has a predicted density of 2.09±0.1 g/cm3 . It has a predicted boiling point of 483.8±37.0 °C and a decomposition point at 294-295 °C .

Scientific Research Applications

3-Amino-7-bromo-1,2,4-benzotriazine is a chemical compound with the linear formula C7H5BrN4O . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

  • Buchwald–Hartwig Reaction : The Buchwald–Hartwig reaction is a carbon-nitrogen cross-coupling reaction that is vital in organic synthesis. Arylamines, one of its products, are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds . This reaction has been used in the synthesis of heterocyclic compounds and total synthesis of natural products .

  • Synthesis of 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine : Rakitin et al. in 2018 reported an effective method for the synthesis of 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine from diaminomaleonitrile. The Buchwald–Hartwig reaction is fruitful for combining a weak nitrogen base, for example carbazole, with the [1,2,4] thiadiazolo[3,4-d]pyridazine unit .

  • Buchwald–Hartwig Reaction : The Buchwald–Hartwig reaction is a carbon-nitrogen cross-coupling reaction that is vital in organic synthesis. Arylamines, one of its products, are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds . This reaction has been used in the synthesis of heterocyclic compounds and total synthesis of natural products .

  • Synthesis of 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine : Rakitin et al. in 2018 reported an effective method for the synthesis of 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine from diaminomaleonitrile. The Buchwald–Hartwig reaction is fruitful for combining a weak nitrogen base, for example carbazole, with the [1,2,4] thiadiazolo[3,4-d]pyridazine unit .

Future Directions

While specific future directions for 3-Amino-7-bromo-1,2,4-benzotriazine are not available, it’s worth noting that compounds like it are being explored for their potential in cancer therapy . Hypoxia-activated prodrugs (HAPs) like TPZ are selectively activated under hypoxic conditions and can accurately target the hypoxic regions of solid tumors . Both single-agent and combined use with other drugs have shown promising antitumor effects .

properties

IUPAC Name

7-bromo-1,2,4-benzotriazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGHEZITGZIITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312349
Record name 3-Amino-7-bromo-1,2,4-benzotriazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-bromo-1,2,4-benzotriazine

CAS RN

500889-65-6
Record name 3-Amino-7-bromo-1,2,4-benzotriazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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